Tricyclodecenyl acetate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

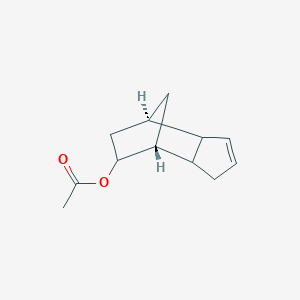

[(1R,7R)-8-tricyclo[5.2.1.02,6]dec-3-enyl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-7(13)14-12-6-8-5-11(12)10-4-2-3-9(8)10/h2-3,8-12H,4-6H2,1H3/t8-,9?,10?,11-,12?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVQNSFGUOIKFF-FTLHOPIBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC2CC1C3C2C=CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1C[C@H]2C[C@@H]1C3C2C=CC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Tricyclodecenyl acetate chemical properties and structure

An In-depth Technical Guide to Tricyclodecenyl Acetate (B1210297)

This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of tricyclodecenyl acetate, a compound frequently utilized in the fragrance industry. The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identification

This compound is a complex fragrance ingredient that exists as a mixture of isomers.[1][2] Its chemical identity is defined by several key identifiers.

-

IUPAC Name: The systematic name is Tricyclo[5.2.1.02,6]dec-4-en-8-yl acetate or 8-tricyclo[5.2.1.02,6]dec-3-enyl acetate, depending on the specific isomer.[3][4]

-

CAS Registry Numbers: Several CAS numbers are associated with this compound and its isomeric mixtures, the most common being 5413-60-5. Other identifiers include 54830-99-8 for a mixture of isomers and 2500-83-6.[1]

-

Synonyms: It is known by various trade names and synonyms, including Verdyl acetate, Jasmacyclene, Cyclacet, Greenylacetate, Herbaflorat, and Dihydro-norbicyclopentadienyl acetate.[1][3][5]

-

Molecular Structure:

The molecule possesses a tricyclic core structure with an acetate functional group, and its stereochemistry is complex, with five stereocenters allowing for 32 possible stereoisomers.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. It is typically a colorless to light yellow or amber viscous liquid.[1][6][8] It is characterized by a distinctive herbal, fresh, and woody aroma.[1][2]

| Property | Value | Source(s) |

| Molecular Weight | 192.25 - 192.26 g/mol | [1][3][4][6][7] |

| Appearance | Colorless to light yellow/amber viscous liquid | [1][6][8] |

| Boiling Point | 250.43 to 296.00 °C at 760 mmHg | [1][9] |

| Density | 1.024 to 1.12 g/cm³ | [1][8][9] |

| Flash Point | > 93 °C (> 200 °F) | [9] |

| Refractive Index | 1.493 to 1.536 at 20 °C | [1][9] |

| Vapor Pressure | 0.0137 mmHg at 25 °C | [1] |

| Solubility | Insoluble in water; Soluble in ethanol (B145695) and oils | [4][8][9][10][11] |

| LogP (o/w) | 3.8 at 25 °C |

Experimental Protocols: Synthesis

This compound is produced synthetically. A common method is through the acid-catalyzed addition of acetic acid to dicyclopentadiene.[1][2][7]

General Protocol:

-

Reaction Setup: Dicyclopentadiene is added gradually to a mixture of a C₂-C₄ carboxylic acid (such as acetic acid) and an acid catalyst.[12] Triflic acid is an effective catalyst for this reaction.[12]

-

Reaction Conditions: The reaction is conducted at an elevated temperature, typically between 115 °C and 140 °C, for several hours to ensure completion.[12][13]

-

Purification: The crude reaction mixture is then distilled. To isolate the tricyclodecenyl ester from unreacted starting materials and byproducts, the distillation is performed in the presence of a base, such as aqueous sodium hydroxide, which neutralizes the acid catalyst.[12][13]

-

Isolation: Acetic acid is first removed under vacuum. The column is then set to total reflux to eliminate any residual acid before the final product, this compound, is isolated by distillation.[13]

Visualization of Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: General synthesis workflow for this compound.

Safety and Handling

This compound is considered safe for use in consumer products at current levels.[5] However, standard laboratory safety precautions should be observed during handling. This includes working in a well-ventilated area, wearing suitable protective clothing, and using safety goggles.[14] In case of contact with eyes, rinse immediately with plenty of water.[11] The material should be stored in a cool, dry place in tightly sealed containers, protected from heat and light.[10][11]

References

- 1. lookchem.com [lookchem.com]

- 2. This compound | 2500-83-6 [chemicalbook.com]

- 3. Verdyl acetate | C12H16O2 | CID 110655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | 5413-60-5 [chemicalbook.com]

- 8. jnfuturechemical.com [jnfuturechemical.com]

- 9. tricyclo(5.2.1.02,6)dec-3-enyl acetate, 54830-99-8 [thegoodscentscompany.com]

- 10. tricyclodecyl acetate, 64001-15-6 [thegoodscentscompany.com]

- 11. tricyclodecyl acetate, 64001-15-6 [perflavory.com]

- 12. EP2155652A1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]

- 13. This compound synthesis - chemicalbook [chemicalbook.com]

- 14. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to Tricyclodecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclodecenyl acetate (B1210297) is a synthetic fragrance ingredient valued for its fresh, green, and slightly woody aroma. It is utilized in a wide array of consumer products, including perfumes, soaps, and detergents. This technical guide provides a comprehensive overview of tricyclodecenyl acetate, including its various CAS numbers and synonyms, detailed physicochemical properties, an in-depth experimental protocol for its synthesis, and a workflow for its quality control and safety assessment. This document is intended to serve as a valuable resource for researchers, chemists, and professionals in the fragrance and chemical industries.

Chemical Identification and Synonyms

This compound is a mixture of isomers, which is reflected in the multiple CAS Registry Numbers assigned to it. The synonyms range from common trade names to more systematic chemical names.

| Identifier | Value |

| Primary CAS Number | 5413-60-5[1] |

| Additional CAS Numbers | 2500-83-6[2][3], 54830-99-8[4] |

| EINECS Number | 226-501-6 (for CAS 5413-60-5)[5], 219-700-4 (for CAS 2500-83-6)[2] |

| IUPAC Name | 8-tricyclo[5.2.1.02,6]dec-3-enyl acetate[6] |

| Synonyms | Verdyl Acetate, Cyclacet, Jasmacyclene, 4,7-Methano-1H-inden-6-ol, 3a,4,5,6,7,7a-hexahydro-,acetate, Greenyl acetate, Herbaflorat, Dihydro-norbicyclopentadienyl acetate, Tricyclodecen-4-yl 8-acetate.[1][3][7] |

| Molecular Formula | C₁₂H₁₆O₂[3][7] |

| Molecular Weight | 192.25 g/mol [3][6][7] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in fragrance formulations and for ensuring its stability and quality.

| Property | Value |

| Appearance | Colorless to pale yellow clear liquid.[3][4] |

| Odor | Floral, green, herbal, with a fresh, woody character.[3][7] |

| Boiling Point | 258.4 °C (Predicted)[3] |

| Density | 1.069 to 1.077 g/cm³ @ 25°C[4] |

| Refractive Index | 1.493 to 1.497 @ 20°C[4] |

| Flash Point | > 93 °C (> 200 °F)[4][7] |

| Solubility | Insoluble in water; soluble in alcohol and oils.[7] |

| logP (o/w) | 3.139 (estimated)[3] |

Experimental Protocols

Synthesis of this compound

The following protocol for the synthesis of this compound is based on the acid-catalyzed addition of acetic acid to dicyclopentadiene (B1670491).

Materials:

-

Dicyclopentadiene (DCPD)

-

Acetic acid

-

Trifluoromethanesulfonic acid (triflic acid) - catalyst

-

Sodium hydroxide (B78521) (NaOH) solution (50% aqueous) - for neutralization

-

Reaction vessel equipped with a stirrer, dropping funnel, condenser, and temperature control

-

Distillation apparatus

Procedure:

-

Reaction Setup: Charge the reaction vessel with acetic acid and the triflic acid catalyst. The molar ratio of acetic acid to dicyclopentadiene should be approximately equimolar.

-

Addition of Dicyclopentadiene: Heat the acetic acid and catalyst mixture to the reaction temperature, typically between 110 °C and 140 °C.

-

Gradually add dicyclopentadiene to the heated mixture over a period of several hours while maintaining vigorous stirring. The addition rate should be controlled to manage the exothermic reaction and maintain the desired temperature.

-

Reaction Completion: After the addition is complete, continue to stir the reaction mixture at the elevated temperature for an additional 1 to 3 hours to ensure the reaction goes to completion.

-

Neutralization: Cool the reaction mixture. Add a sufficient amount of 50% aqueous sodium hydroxide solution to neutralize the triflic acid catalyst.

-

Purification by Distillation:

-

Transfer the neutralized crude product to a distillation apparatus.

-

Initially, distill under reduced pressure to remove any unreacted acetic acid.

-

Subsequently, perform a fractional distillation under high vacuum to isolate the this compound from unreacted dicyclopentadiene and other byproducts. The product is collected as a colorless to pale yellow liquid.

-

Quality Control Analysis using Gas Chromatography-Mass Spectrometry (GC-MS)

The purity and isomeric composition of the synthesized this compound can be determined using GC-MS.

Instrumentation:

-

Gas chromatograph coupled with a mass spectrometer (GC-MS)

-

Capillary column suitable for fragrance analysis (e.g., DB-5ms, HP-5ms)

GC-MS Parameters (Typical):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium, constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 5 °C/min to 280 °C

-

Hold at 280 °C for 10 minutes

-

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-450

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC injector.

-

Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum of each eluting peak.

-

Data Analysis:

-

Identify the peaks corresponding to the different isomers of this compound by comparing their mass spectra with a reference library (e.g., NIST).

-

Determine the relative percentage of each isomer by integrating the peak areas in the TIC.

-

Assess the overall purity of the sample by identifying and quantifying any impurity peaks.

-

Visualized Workflows

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Safety Assessment Workflow

Caption: Safety assessment workflow for fragrance ingredients.[8][9][10][11][12]

Conclusion

This compound is a well-characterized synthetic fragrance ingredient with a range of applications. This guide has provided key technical information, including its identification, physicochemical properties, a detailed synthesis protocol, and workflows for its analysis and safety assessment. This compilation of data serves as a foundational resource for scientific and industrial professionals working with this compound. The provided experimental details and logical workflows can aid in the synthesis, quality control, and safety evaluation of this compound in various applications.

References

- 1. This compound | The Fragrance Conservatory [fragranceconservatory.com]

- 2. 5-tricyclodecenyl acetate, 2500-83-6 [thegoodscentscompany.com]

- 3. This compound | 2500-83-6 [chemicalbook.com]

- 4. tricyclo(5.2.1.02,6)dec-3-enyl acetate, 54830-99-8 [thegoodscentscompany.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. Verdyl acetate | C12H16O2 | CID 110655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 5413-60-5 [chemicalbook.com]

- 8. rifm.org [rifm.org]

- 9. RIFM Home | Fragrance Material Safety Assessment Center [fragrancematerialsafetyresource.elsevier.com]

- 10. sicherheitsbewerter.info [sicherheitsbewerter.info]

- 11. rifm.org [rifm.org]

- 12. fragrancesafetypanel.org [fragrancesafetypanel.org]

An In-depth Technical Guide to the Spectroscopic Data of Tricyclodecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tricyclodecenyl acetate (B1210297) (CAS No. 5413-60-5), a fragrance ingredient with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.25 g/mol . The information presented herein is essential for the identification, characterization, and quality control of this compound in research and industrial settings.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Tricyclodecenyl acetate, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 5.5 - 6.0 | Multiplet | 2H | Olefinic Protons (-CH=CH-) |

| 4.5 - 4.8 | Multiplet | 1H | Proton on Carbon Bearing Acetate (-CHOAc) |

| 2.0 - 2.8 | Multiplet | 4H | Allylic and Bridgehead Protons |

| 1.95 | Singlet | 3H | Acetate Methyl Protons (-COCH₃) |

| 1.2 - 1.8 | Multiplet | 6H | Aliphatic Protons in Tricyclic System |

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170 | Carbonyl Carbon (-C=O) |

| 130 - 140 | Olefinic Carbons (-CH=CH-) |

| 70 - 80 | Carbon Bearing Acetate (-CHOAc) |

| 30 - 50 | Aliphatic Carbons in Tricyclic System |

| ~21 | Acetate Methyl Carbon (-COCH₃) |

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | =C-H Stretch (Olefinic) |

| 2850-2960 | Strong | C-H Stretch (Aliphatic) |

| ~1735 | Strong | C=O Stretch (Ester) |

| ~1650 | Medium | C=C Stretch (Olefinic) |

| ~1240 | Strong | C-O Stretch (Ester) |

| 720-750 | Medium | =C-H Bend (Olefinic) |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity | Possible Fragment |

| 192 | Low | [M]⁺ (Molecular Ion) |

| 132 | Moderate | [M - CH₃COOH]⁺ |

| 67 | High | [C₅H₇]⁺ |

| 66 | High | [C₅H₆]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in a deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer, typically operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C.

-

¹H NMR Acquisition:

-

A standard pulse sequence (e.g., zg30) is used.

-

The spectral width is set to approximately 12 ppm.

-

A sufficient number of scans (e.g., 16-64) are acquired to ensure a good signal-to-noise ratio.

-

The relaxation delay is typically set to 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled pulse sequence (e.g., zgpg30) is employed.

-

The spectral width is set to approximately 220 ppm.

-

A larger number of scans (e.g., 1024 or more) are required due to the lower natural abundance of ¹³C.

-

The relaxation delay is set to 2-5 seconds.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation: A drop of neat this compound liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

-

Instrumentation: The IR spectrum is recorded using an FT-IR spectrometer, such as a Bruker IFS 85.

-

Data Acquisition:

-

A background spectrum of the clean salt plates is first recorded.

-

The sample is then scanned over the mid-IR range (typically 4000-400 cm⁻¹).

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system) is used for the analysis.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically used.

-

Injector Temperature: Set to a temperature that ensures rapid vaporization without thermal decomposition (e.g., 250 °C).

-

Oven Temperature Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 50 °C, hold for 1 minute, then ramp to 250 °C at a rate of 10 °C/min.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

-

Mass Range: The detector is set to scan a mass-to-charge (m/z) range of approximately 40-400 amu.

-

Ion Source Temperature: Typically maintained around 230 °C.

-

-

Data Analysis: The resulting chromatogram shows the retention time of the compound, and the mass spectrum provides its fragmentation pattern, which is compared to spectral libraries for identification.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

An In-depth Technical Guide to the Isomers of Tricyclodecenyl Acetate and their Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tricyclodecenyl acetate (B1210297), a widely used fragrance ingredient, is a complex mixture of stereoisomers. This technical guide provides a comprehensive overview of the synthesis, separation, and characterization of these isomers. While detailed spectral data for individual isomers is not extensively available in public literature, this guide outlines the established methodologies for their analysis, including Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy. A detailed synthesis protocol is provided, and the formation of the primary endo and exo isomers via the Diels-Alder reaction is illustrated. This document serves as a foundational resource for researchers working with tricyclodecenyl acetate and related bicyclic compounds.

Introduction

This compound, known by trade names such as Verdyl Acetate, Jasmacyclen, and Cyclacet, is a synthetic fragrance compound valued for its fresh, green, and floral-woody aroma.[1][2] It is synthesized through the acid-catalyzed esterification of dicyclopentadiene (B1670491) with acetic acid.[3][4] The core structure, a tricyclo[5.2.1.02,6]decene ring system, is formed via a Diels-Alder reaction, which inherently produces a mixture of stereoisomers, primarily differing in the endo and exo configuration of the acetate group.[5][6] The specific isomeric composition can influence the olfactory properties and physicochemical characteristics of the final product. Understanding the synthesis and characterization of these isomers is crucial for quality control and the development of new applications.

This compound is identified by several CAS numbers, which typically refer to different isomeric mixtures:

-

5413-60-5: A common designation for the isomer mixture.

-

2500-83-6: Also refers to an isomeric mixture.

-

54830-99-8: Labeled as acetoxydihydrodicyclopentadiene (mixture of isomers).

The molecule possesses five stereocenters, leading to a theoretical possibility of 32 stereoisomers. However, the synthesis predominantly yields a smaller number of major isomers.

Synthesis of this compound Isomers

The industrial synthesis of this compound involves the Diels-Alder reaction of cyclopentadiene (B3395910) (often generated in situ from dicyclopentadiene) with vinyl acetate, followed by esterification, or more commonly, the direct acid-catalyzed addition of acetic acid to dicyclopentadiene.[4][7] The reaction conditions can be optimized to influence the isomeric ratio of the product.

Synthesis and Isomerization Pathway

The formation of the tricyclodecenyl skeleton and the subsequent generation of endo and exo isomers is a key aspect of the synthesis. The following diagram illustrates this pathway.

Detailed Experimental Protocol

The following protocol is adapted from a patented synthesis method and provides a detailed procedure for the preparation of verdyl acetate (this compound).[8]

Materials:

-

Acetic acid: 210g

-

High chloride-phosphoric acid: 4.2g

-

Acetic anhydride: 53g

-

Dicyclopentadiene: 410g

-

15-30% Sodium hydroxide (B78521) (NaOH) solution

-

10% Sodium sulfate (B86663) (Na₂SO₄) solution

-

Saturated salt water

Procedure:

-

Charge a three-neck flask equipped with a thermometer, an electric mixer, a constant pressure drop funnel, and a reflux device with 210g of acetic acid and 4.2g of high chloride-phosphoric acid.

-

Add 53g of acetic anhydride to the flask.

-

Heat the mixture to 58°C with stirring.

-

Slowly add 410g of dicyclopentadiene dropwise to the reaction flask over 5 hours, maintaining the reaction temperature between 50-80°C.

-

After the addition is complete, continue the reaction for an additional period.

-

Upon completion, wash the reaction products with a 15-30% NaOH solution, followed by a 10% Na₂SO₄ solution, and finally with saturated salt water.

-

Perform vacuum fractionation of the washed product, collecting the distillate at 104-106°C / 133.3Pa to obtain verdyl acetate.

Physicochemical Properties

The properties of this compound are typically reported for the isomeric mixture, as the separation of individual isomers is not standard practice in its commercial production.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₆O₂ | [4] |

| Molecular Weight | 192.25 g/mol | [4] |

| Appearance | Clear colorless to pale yellow liquid | [4] |

| Boiling Point | ~258-260 °C at 760 mmHg | [4] |

| Density | ~1.070 - 1.090 g/cm³ at 25°C | [4] |

| Refractive Index | ~1.493 - 1.498 at 20°C | [4] |

| Flash Point | ~111 °C | [4] |

| Solubility | Insoluble in water, soluble in alcohol | [4] |

Characterization of Isomers

The characterization of the isomeric mixture of this compound and the identification of its individual components rely on modern analytical techniques. While specific data for each separated isomer is scarce, the following sections detail the general methodologies employed for their analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for separating and identifying the volatile isomers of this compound.[9][10] Different isomers will exhibit slightly different retention times on a given GC column, and their mass spectra can provide structural information.

The following is a general protocol for the GC-MS analysis of fragrance compounds, which can be adapted for this compound.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system).

-

Column: A non-polar or medium-polar capillary column is typically used for fragrance analysis (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Split (e.g., 50:1 split ratio)

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase at 5°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-400

For acetate esters, common fragmentation patterns include:

-

Loss of the acetyl group (CH₃CO•, 43 u) or acetic acid (CH₃COOH, 60 u).

-

Cleavage of the ester bond.

-

Rearrangements such as the McLafferty rearrangement if structurally possible.

-

Fragmentation of the tricyclic core, which can be complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of the this compound isomers. The chemical shifts and coupling constants of the protons and carbons would differ between the endo and exo isomers due to their different spatial environments.[11][12]

Instrumentation:

-

NMR Spectrometer (e.g., Bruker, 400 MHz or higher).

Sample Preparation:

-

Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

¹H NMR Parameters:

-

Frequency: 400 MHz

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Pulse Program: Standard single-pulse experiment.

¹³C NMR Parameters:

-

Frequency: 100 MHz

-

Solvent: CDCl₃

-

Reference: CDCl₃ at 77.16 ppm.

-

Pulse Program: Proton-decoupled experiment.

-

¹H NMR: Signals for the olefinic protons, protons on the tricyclic skeleton, the proton on the carbon bearing the acetate group, and the methyl protons of the acetate group would be expected. The chemical shift and multiplicity of the proton geminal to the acetate group would be a key indicator of the endo vs. exo configuration.

-

¹³C NMR: Resonances for the carbonyl carbon of the acetate, the carbon attached to the oxygen, olefinic carbons, and the aliphatic carbons of the tricyclic ring system would be observed. The chemical shifts of the carbons in the vicinity of the acetate group would be sensitive to the stereochemistry.

Note: As of the time of this writing, fully assigned ¹H and ¹³C NMR spectra for the separated isomers of this compound are not available in the reviewed literature.

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in this compound.

Instrumentation:

-

Fourier-Transform Infrared (FTIR) Spectrometer.

Sample Preparation:

-

A thin film of the liquid sample between two salt plates (e.g., NaCl or KBr).

Expected Absorptions:

-

C=O stretch (ester): A strong absorption band around 1735-1750 cm⁻¹.

-

C-O stretch (ester): An absorption band in the region of 1200-1250 cm⁻¹.

-

=C-H stretch (alkene): Absorptions above 3000 cm⁻¹.

-

C=C stretch (alkene): An absorption around 1640-1680 cm⁻¹.

-

C-H stretch (alkane): Absorptions just below 3000 cm⁻¹.

Separation of Isomers

The separation of the endo and exo isomers of this compound on a preparative scale can be challenging due to their similar physical properties.[3]

Potential Separation Techniques:

-

Preparative Gas Chromatography: Can be used to isolate small quantities of individual isomers for analytical purposes.

-

Column Chromatography: Separation on silica (B1680970) gel or other stationary phases may be possible by carefully optimizing the solvent system.[3]

-

Fractional Distillation: Under high vacuum, some enrichment of isomers might be achievable, but complete separation is unlikely.

Analytical Workflow

The following diagram outlines a logical workflow for the characterization of a this compound isomer mixture.

Conclusion

This compound is a valuable fragrance ingredient that exists as a mixture of isomers, primarily the endo and exo forms. This guide has detailed the synthesis of this compound and outlined the key analytical techniques used for its characterization. While there is a notable lack of publicly available, detailed spectroscopic and chromatographic data for the individual, separated isomers, the methodologies described herein provide a solid foundation for researchers to conduct their own analyses. Further research into the separation and individual characterization of these isomers would be beneficial for a more complete understanding of their structure-property relationships.

References

- 1. Unraveling the Scent: How Perfume Makers Use GC/MS Analysis [innovatechlabs.com]

- 2. VERDYL ACETATE - Ataman Kimya [atamanchemicals.com]

- 3. A Simple and Efficient Approach to the Synthesis of Endo and Exo Bicyclo[6.1.0]nona-3,5-diene-9-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 4. atamankimya.com [atamankimya.com]

- 5. endo–exo isomerism - Wikipedia [en.wikipedia.org]

- 6. Endo and Exo products of Diels-Alder Reaction with Practice Problems - Chemistry Steps [chemistrysteps.com]

- 7. sciforum.net [sciforum.net]

- 8. CN103193639A - Synthetic method of perfume verdyl acetate - Google Patents [patents.google.com]

- 9. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]

- 10. shimadzu.com [shimadzu.com]

- 11. Introducing Complex NMR Mixtures at the Undergraduate Level: Analysis of the Diels-Alder Reaction between Methylcyclopentadiene and Maleic Anhydride (Part I) [article.sapub.org]

- 12. summit.sfu.ca [summit.sfu.ca]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Solubility of Tricyclodecenyl Acetate (B1210297) in Organic Solvents

This technical guide provides a comprehensive overview of the solubility characteristics of Tricyclodecenyl Acetate, a compound of interest in various chemical and pharmaceutical applications. Due to its nature as a fragrance ingredient, which exists as a mixture of isomers, specific quantitative solubility data in a wide range of organic solvents is not extensively documented in peer-reviewed literature. However, this guide consolidates available data from technical datasheets and chemical databases, outlines a general experimental protocol for determining solubility, and illustrates key concepts related to its physicochemical behavior.

Introduction to this compound

This compound is a colorless to pale yellow viscous liquid primarily known for its powerful, fresh, and woody-green aroma.[1][2][3] It is synthesized through the acid-catalyzed addition of acetic acid to dicyclopentadiene.[1][3][4] As a result of the synthesis process, commercial this compound is typically a mixture of isomers. Several CAS numbers are associated with these isomers, including 5413-60-5, 2500-83-6, and 54830-99-8, with CAS 5413-60-5 being commonly referenced.[1][5][6] Its primary application is as a fragrance agent in cosmetics, soaps, detergents, and air fresheners.[1][3][7]

Solubility Profile

The solubility of a substance is a critical parameter in formulation, synthesis, and purification processes. This compound, being an ester with a significant nonpolar tricyclic structure, exhibits solubility characteristics that align with the "like dissolves like" principle. It is generally soluble in nonpolar organic solvents and alcohols, while demonstrating very low solubility in water.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound. It is important to note that some data points are estimates or lack specification of the exact isomer or solvent.

| Solvent System | Temperature | Solubility | Data Type | Source(s) |

| Organic Solvents (unspecified) | 20 °C | 571.429 g/L | Quantitative | [2][5][8] |

| 70% Ethanol (in water) | Not Specified | Soluble in 4 volumes | Qualitative | [5] |

| Ethanol (96º) | Not Specified | Soluble | Qualitative | [9] |

| Alcohol (general) | Not Specified | Soluble | Qualitative | [9][10][11][12] |

| Oils | Not Specified | Soluble | Qualitative | [2][5] |

| Water | 30 °C | 10 µg/L | Quantitative | [2][5][8] |

| Water | 25 °C | 113.5 mg/L | Estimated | [10][12] |

| Water | 25 °C | 177.4 mg/L | Estimated | [11] |

| Water | Not Specified | Insoluble | Qualitative | [9][10][11][12][13] |

Note: The significant discrepancies in reported water solubility values may be attributed to differences between isomers, experimental methods, or whether the data is calculated versus empirically determined.

Conceptual Framework of Solubility

The principle of "like dissolves like" governs the solubility of this compound. Its molecular structure, featuring a large, nonpolar hydrocarbon backbone (the tricyclodecane group) and a moderately polar ester group, dictates its affinity for various solvents.

Caption: "Like Dissolves Like" principle for this compound.

Experimental Protocol: Gravimetric Method for Solubility Determination

To obtain precise solubility data for this compound in specific organic solvents, a standardized experimental protocol is required. The following outlines a common gravimetric method for determining the solubility of a liquid solute in a solvent.

Objective

To quantitatively determine the solubility of this compound in a selected organic solvent (e.g., ethanol, isopropanol, acetone, heptane) at a specific temperature.

Materials and Equipment

-

This compound (specified isomer/grade)

-

Selected organic solvent (analytical grade)

-

Temperature-controlled water bath or incubator

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with screw caps (B75204) (e.g., 20 mL scintillation vials)

-

Volumetric pipettes and flasks

-

Syringe filters (PTFE, 0.22 µm)

-

Drying oven

-

Magnetic stirrer and stir bars

Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the chosen solvent in a glass vial. "Excess" means adding enough solute so that a separate liquid phase of undissolved solute remains visible after equilibration.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). The presence of a persistent, separate phase of the solute confirms that the solution is saturated.

-

-

Sample Collection and Filtration:

-

Stop the stirring and allow the mixture to settle for at least 2 hours within the temperature-controlled bath, permitting the two phases to separate completely.

-

Carefully draw a known volume (e.g., 5.00 mL) of the clear, supernatant solvent phase using a pre-warmed volumetric pipette to avoid premature precipitation.

-

Immediately filter the collected sample through a syringe filter into a pre-weighed (to 0.1 mg) clean, dry vial. This step is crucial to remove any micro-droplets of undissolved solute.

-

-

Solvent Evaporation and Mass Determination:

-

Weigh the vial containing the filtered saturated solution to determine the total mass of the solution.

-

Place the vial in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 60-70 °C). A gentle stream of nitrogen can accelerate this process.

-

Continue drying until a constant mass is achieved (i.e., the difference between two consecutive weighings is negligible).

-

Cool the vial in a desiccator and weigh it to determine the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Mass of solvent: (Mass of vial + solution) - (Mass of vial + solute residue)

-

Mass of solute: (Mass of vial + solute residue) - (Mass of empty vial)

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

-

Solubility (g/L): (Mass of solute / Volume of sample collected) x (1000 mL / 1 L)

-

The following workflow diagram illustrates this experimental process.

Caption: Experimental workflow for gravimetric solubility determination.

Conclusion

This compound is readily soluble in alcohols and other organic solvents while being practically insoluble in water. This profile is consistent with its chemical structure. While specific quantitative data is limited in public literature, the provided information offers a strong baseline for formulation and research. For applications requiring high precision, it is recommended to determine the solubility in the specific solvent system of interest using a standardized protocol, such as the gravimetric method detailed in this guide. This ensures accurate and reproducible results tailored to the unique requirements of the research or development process.

References

- 1. lookchem.com [lookchem.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. This compound | 2500-83-6 [chemicalbook.com]

- 4. EP2155652A1 - Process for making tricyclodecenyl esters - Google Patents [patents.google.com]

- 5. This compound | 5413-60-5 [chemicalbook.com]

- 6. tricyclo(5.2.1.02,6)dec-3-enyl acetate, 54830-99-8 [thegoodscentscompany.com]

- 7. Verdyl acetate | C12H16O2 | CID 110655 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lookchem.com [lookchem.com]

- 9. atamankimya.com [atamankimya.com]

- 10. tricyclodecyl acetate, 64001-15-6 [thegoodscentscompany.com]

- 11. 5-tricyclodecenyl acetate, 2500-83-6 [thegoodscentscompany.com]

- 12. tricyclodecyl acetate, 64001-15-6 [perflavory.com]

- 13. olaughlinco.com [olaughlinco.com]

Unveiling the Toxicological Profile of Tricyclodecenyl Acetate for Research Applications: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of Tricyclodecenyl acetate (B1210297), a common fragrance ingredient. The information presented herein is intended to support research applications and facilitate informed decision-making in drug development and safety assessments. This document summarizes key toxicological endpoints, presents quantitative data in structured tables, details experimental methodologies for pivotal studies, and provides visual representations of toxicological workflows and relevant biological pathways.

Executive Summary

Tricyclodecenyl acetate has undergone a range of toxicological evaluations to determine its safety profile. The available data indicates a low order of acute toxicity via oral, dermal, and inhalation routes. It is not considered to be genotoxic based on a battery of in vitro tests. Repeated dose toxicity studies have established a No-Observed-Adverse-Effect Level (NOAEL), as have studies on its potential for reproductive and developmental effects. While generally considered to have a low potential for skin sensitization in humans under current use conditions, some animal studies and the potential for allergic contact dermatitis necessitate careful consideration in relevant applications.

Quantitative Toxicological Data

The following tables summarize the key quantitative toxicological data for this compound.

Table 1: Acute Toxicity

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat (female) | Oral | 5,000 mg/kg bw | [1] |

| LD50 | Rat | Oral | > 2,000 mg/kg | [2] |

| LD50 | Rabbit | Dermal | > 5,000 mg/kg | [3] |

| LD50 | Rat (male/female) | Dermal | > 2,000 mg/kg bw | [1] |

| LCLo | Rat | Inhalation | 1,010 mg/m³ air | [1] |

Table 2: Repeated Dose, Reproductive, and Developmental Toxicity

| Endpoint | Species | Study Duration | Route | Value | Reference |

| NOAEL (Repeated Dose) | Rat | 90 days | Oral (dietary) | 464.1 mg/kg/day | |

| NOAEL (Reproductive & Developmental) | Rat | Up to 43 days | Oral (gavage) | 1,000 mg/kg/day |

Table 3: Genotoxicity

| Assay | System | Metabolic Activation | Result | Reference |

| Ames Test (OECD 471) | S. typhimurium | With and without | Non-mutagenic | |

| In Vitro Chromosome Aberration (OECD 473) | Mammalian Cells | With and without | Non-clastogenic |

Table 4: Skin Sensitization

| Assay | Species | Result | Reference |

| Human Repeat Insult Patch Test (HRIPT) | Human | Not a sensitizer (B1316253) at tested concentrations | |

| Guinea Pig Maximization Test | Guinea Pig | Not a sensitizer |

Experimental Protocols

Detailed methodologies for the key toxicological studies cited are outlined below, based on standardized OECD guidelines and established testing protocols.

Acute Oral Toxicity (as per OECD Guideline 420)

-

Test Principle: The acute oral toxicity test provides information on the hazardous effects that may arise from a single oral ingestion of a substance.

-

Methodology:

-

Animals: Healthy, young adult rats (typically Sprague-Dawley or Wistar strains) are used.

-

Dosage: A single dose of this compound is administered by gavage using a stomach tube. The dose is determined based on a sighting study.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

-

Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.

-

Bacterial Reverse Mutation Test (Ames Test; as per OECD Guideline 471)

-

Test Principle: This in vitro assay is used to detect gene mutations induced by a chemical. It utilizes several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine or tryptophan) and readily revert to a prototrophic state in the presence of a mutagen.[4][5][6]

-

Methodology:

-

Test System: At least five strains of bacteria are used, including those that can detect both base-pair substitution and frameshift mutations.[5]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix), typically derived from rat liver homogenate, to mimic mammalian metabolism.

-

Procedure: The bacterial strains are exposed to various concentrations of this compound on minimal agar (B569324) plates.[5]

-

Incubation: The plates are incubated at 37°C for 48-72 hours.[5]

-

Evaluation: The number of revertant colonies (colonies that have regained the ability to grow in the absence of the essential amino acid) is counted and compared to the number of spontaneous revertant colonies in the negative control. A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies.[4]

-

In Vitro Mammalian Chromosomal Aberration Test (as per OECD Guideline 473)

-

Test Principle: This in vitro test is designed to identify substances that cause structural chromosomal aberrations in cultured mammalian cells.[7][8][9][10]

-

Methodology:

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO cells) or primary cell cultures are used.[7][10]

-

Exposure: Cell cultures are exposed to at least three concentrations of this compound for a defined period, both with and without metabolic activation (S9 mix).[7][8]

-

Metaphase Arrest: After exposure, the cells are treated with a metaphase-arresting substance (e.g., colcemid) to accumulate cells in metaphase.[7][8]

-

Harvesting and Staining: Cells are harvested, fixed, and stained.

-

Analysis: Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations, such as chromatid and chromosome gaps, breaks, and exchanges. A statistically significant, dose-dependent increase in the number of cells with chromosomal aberrations indicates a positive result.[8][9]

-

Repeated Dose 90-Day Oral Toxicity Study in Rodents (as per OECD Guideline 408)

-

Test Principle: This study provides information on the potential health hazards likely to arise from repeated exposure to a substance over a prolonged period. It helps to identify target organs of toxicity and establish a No-Observed-Adverse-Effect Level (NOAEL).[11][12][13][14][15]

-

Methodology:

-

Animals: Typically, rats are used. At least 10 males and 10 females are assigned to each dose group.[12]

-

Dosage: The test substance is administered daily in graduated doses to several groups for 90 days. A control group receives the vehicle only.[15]

-

Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study.[12]

-

Pathology: At the end of the 90-day period, all animals are euthanized and subjected to a full gross necropsy. Organs and tissues are weighed, and histopathological examinations are performed.[12]

-

Endpoint: The NOAEL is determined as the highest dose level at which no biologically significant adverse effects are observed.[11]

-

Prenatal Developmental Toxicity Study (as per OECD Guideline 414)

-

Test Principle: This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing organism.[16][17][18]

-

Methodology:

-

Animals: Pregnant rats or rabbits are typically used.[17][18]

-

Dosage: The test substance is administered daily to pregnant animals during the period of organogenesis.[16]

-

Maternal Observations: Dams are observed for clinical signs of toxicity, and body weight and food consumption are recorded.

-

Fetal Evaluation: Shortly before the expected day of delivery, the dams are euthanized, and the uteri are examined. The number of corpora lutea, implantations, resorptions, and live and dead fetuses are recorded. Fetuses are weighed, sexed, and examined for external, visceral, and skeletal abnormalities.[18]

-

Endpoint: The NOAEL for both maternal and developmental toxicity is determined.

-

Human Repeat Insult Patch Test (HRIPT)

-

Test Principle: The HRIPT is a clinical study designed to assess the potential of a substance to induce skin irritation and allergic contact sensitization in humans.[19][20][21][22][23]

-

Methodology:

-

Induction Phase: A patch containing the test material at a sub-irritating concentration is applied to the skin of human volunteers (typically on the back) for 24 hours. This is repeated nine times over a three-week period at the same site.[22][23]

-

Rest Period: A two-week rest period follows the induction phase, allowing for the development of any potential sensitization.[23]

-

Challenge Phase: A challenge patch with the test material is applied to a naive skin site (a site not previously exposed).[19][23]

-

Evaluation: The challenge site is evaluated for signs of a skin reaction (erythema, edema) at 24, 48, and 72 hours after patch removal. A reaction at the challenge site that was not observed during the induction phase is indicative of sensitization.[19]

-

Guinea Pig Maximization Test (GPMT)

-

Test Principle: The GPMT is an in vivo animal test used to screen for substances that may cause skin sensitization.[24][25][26][27]

-

Methodology:

-

Induction Phase:

-

Intradermal Induction: Guinea pigs receive intradermal injections of the test substance, Freund's Complete Adjuvant (to enhance the immune response), and the test substance mixed with the adjuvant.[24][25]

-

Topical Induction: One week later, the same animals receive a topical application of the test substance at the same site.[24]

-

-

Challenge Phase: Two weeks after the topical induction, the animals are challenged with a topical application of the test substance at a non-irritating concentration to a naive site.[25]

-

Evaluation: The challenge sites are observed for signs of a dermal reaction (erythema and edema) at 24 and 48 hours after patch removal. The incidence and severity of the reactions in the test group are compared to a control group. A substance is classified as a sensitizer if a significantly higher proportion of animals in the test group show a positive response compared to the control group.[24]

-

Visualizations

The following diagrams illustrate key concepts in the toxicological assessment of chemical substances.

Conclusion

The toxicological profile of this compound has been well-characterized through a series of standardized in vivo and in vitro studies. The data consistently demonstrates a low potential for acute and systemic toxicity. While not classified as a skin sensitizer in human studies at relevant concentrations, its potential to induce allergic contact dermatitis warrants consideration in product formulation and for individuals with known fragrance sensitivities. The information provided in this guide serves as a valuable resource for researchers and professionals engaged in the safety assessment and development of products containing this ingredient.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. tricyclodecyl acetate, 64001-15-6 [thegoodscentscompany.com]

- 3. rbnainfo.com [rbnainfo.com]

- 4. nib.si [nib.si]

- 5. oecd.org [oecd.org]

- 6. vivotecnia.com [vivotecnia.com]

- 7. catalog.labcorp.com [catalog.labcorp.com]

- 8. oecd.org [oecd.org]

- 9. Oced 473 chromosomal aberration | PPTX [slideshare.net]

- 10. nucro-technics.com [nucro-technics.com]

- 11. Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018). - IVAMI [ivami.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. Oral Toxicity OECD 408 - Altogen Labs [altogenlabs.com]

- 15. ask-force.org [ask-force.org]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. Reproductive toxicity – developmental studies (teratogenicity) (two species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. oecd.org [oecd.org]

- 19. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 20. researchgate.net [researchgate.net]

- 21. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 22. Fragrance Skin Sensitization Evaluation and Human Testing: 30-Year Experience - PMC [pmc.ncbi.nlm.nih.gov]

- 23. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 24. Guinea pig maximisation test - Wikipedia [en.wikipedia.org]

- 25. ec.europa.eu [ec.europa.eu]

- 26. The guinea pig maximization test--with a multiple dose design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Environmental Fate and Degradation of Tricyclodecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecenyl acetate (B1210297), a common fragrance ingredient found in a wide array of consumer products, inevitably finds its way into the environment. Understanding its environmental fate—its persistence, degradation, and potential for bioaccumulation and toxicity—is crucial for a comprehensive environmental risk assessment. This technical guide provides a detailed overview of the available scientific data on the environmental degradation of Tricyclodecenyl acetate, including its abiotic and biotic transformation pathways.

Physicochemical Properties

A fundamental understanding of the physicochemical properties of this compound is essential for predicting its behavior and transport in the environment.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆O₂ | --INVALID-LINK-- |

| Molecular Weight | 192.25 g/mol | --INVALID-LINK-- |

| Water Solubility | Insoluble | --INVALID-LINK-- |

| Log P (Octanol-Water Partition Coefficient) | 3.139 (estimated) | --INVALID-LINK-- |

The low water solubility and a Log P value greater than 3 suggest a potential for this compound to adsorb to organic matter in soil and sediment and to bioaccumulate in organisms.

Environmental Fate and Degradation

The environmental persistence of this compound is determined by its susceptibility to various degradation processes, including biodegradation, hydrolysis, and photolysis.

Biotic Degradation

Biodegradation is a key process in the removal of organic chemicals from the environment. For this compound, studies have indicated that it is not readily biodegradable.

Table 1: Biodegradation of this compound

| Test Guideline | Inoculum | Test Duration | Result | Conclusion | Reference |

| Modified OECD 301B | Activated sludge | 56 days | 13.8% biodegradation | Not readily biodegradable | --INVALID-LINK--[1] |

The objective of the OECD 301B test is to evaluate the ready biodegradability of a chemical by aerobic microorganisms. A summary of the typical protocol is as follows:

-

Test Setup: The test substance is added to a mineral medium inoculated with a small amount of microorganisms (typically from activated sludge).

-

Incubation: The test vessels are incubated in the dark at a constant temperature (e.g., 20-25°C) for a period of 28 days, or longer in the case of a modified test.

-

Aeration: The vessels are aerated with carbon dioxide-free air.

-

Measurement: The amount of CO₂ produced from the microbial respiration is measured at regular intervals and is used to calculate the percentage of biodegradation.

-

Reference and Control: A readily biodegradable reference substance is run in parallel to validate the test system, and a blank control (inoculum only) is used to account for endogenous CO₂ production.

The low biodegradation result of 13.8% after an extended period of 56 days indicates that this compound is persistent in the presence of common wastewater microorganisms.[1]

The specific metabolic pathway for the biodegradation of this compound has not been detailed in the available literature. However, as an acetate ester, the initial step in its biodegradation is likely the enzymatic hydrolysis of the ester bond by esterases, a common class of enzymes produced by microorganisms. This would result in the formation of Tricyclodecenyl alcohol and acetic acid. The subsequent degradation of the complex tricyclic alcohol would likely involve a series of oxidation steps to break down the ring structure.

Figure 1: Proposed initial step in the biodegradation of this compound.

Abiotic Degradation

Abiotic degradation processes, such as hydrolysis and photolysis, can also contribute to the transformation of chemicals in the environment.

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a molecule of water. For esters like this compound, hydrolysis can occur under acidic or basic conditions.

While specific experimental data on the hydrolysis of this compound under OECD 111 guidelines are not publicly available, the general mechanism of ester hydrolysis is well-established. Under environmental conditions (pH 4-9), the hydrolysis of acetate esters is generally slow.

This guideline specifies a tiered approach to determine the rate of abiotic hydrolysis of chemicals at environmentally relevant pH values.

-

Preliminary Test: The substance is incubated in sterile buffer solutions at pH 4, 7, and 9 at an elevated temperature (e.g., 50°C) for 5 days. If less than 10% degradation is observed, the substance is considered hydrolytically stable.

-

Tier 2 Study: If significant hydrolysis occurs in the preliminary test, a more detailed study is conducted at different temperatures to determine the hydrolysis rate constants and half-lives at various pH values. The concentration of the test substance and any major hydrolysis products are monitored over time.

Based on the ester functional group, the expected hydrolysis products of this compound are Tricyclodecenyl alcohol and acetic acid.

Figure 2: Expected hydrolysis pathway of this compound.

Photolysis, or photodegradation, is the breakdown of chemical compounds by light. The potential for a chemical to undergo direct photolysis in the environment depends on its ability to absorb light in the solar spectrum (wavelengths >290 nm).

This guideline outlines a procedure to determine the potential for direct photolysis of a chemical in water.

-

Light Source: The test substance in a buffered aqueous solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

-

Incubation: The samples are irradiated at a constant temperature. Dark controls are run in parallel to account for any non-photolytic degradation.

-

Analysis: The concentration of the test substance is measured at various time points to determine the rate of degradation.

-

Quantum Yield: The quantum yield, which is a measure of the efficiency of the photochemical process, can be calculated to estimate the environmental half-life under different light conditions.

Environmental Risk Assessment

An environmental risk assessment compares the predicted environmental concentration (PEC) of a substance with its predicted no-effect concentration (PNEC).

The RIFM safety assessment for this compound concluded that the risk quotients (PEC/PNEC) are less than 1, based on its current volume of use in Europe and North America.[1] This indicates that the predicted environmental concentrations are lower than the concentrations expected to cause adverse effects in aquatic organisms. The assessment also concluded that this compound is not considered to be Persistent, Bioaccumulative, and Toxic (PBT).[1]

Table 2: Environmental Risk Assessment Summary

| Parameter | Finding | Reference |

| PBT Assessment | Not considered Persistent, Bioaccumulative, and Toxic | --INVALID-LINK--[1] |

| PEC/PNEC Ratio | < 1 | --INVALID-LINK--[1] |

Conclusion

Based on the available data, this compound is not readily biodegradable and is therefore expected to persist in the environment for some time. The primary degradation pathway is likely to be initiated by microbial hydrolysis of the ester bond, followed by further breakdown of the tricyclic structure. Abiotic degradation through hydrolysis and direct photolysis is not considered to be a significant removal mechanism under typical environmental conditions. Despite its persistence, the current environmental risk assessment suggests a low risk to the aquatic environment based on its volume of use. Further research is needed to fully elucidate the complete degradation pathways and identify the resulting transformation products to refine the environmental risk assessment of this widely used fragrance ingredient.

Figure 3: Conceptual workflow of the environmental fate of this compound.

References

The Untapped Potential of Tricyclodecenyl Acetate: A Synthon for Natural Product Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tricyclodecenyl acetate (B1210297), a readily available and relatively inexpensive compound, is widely recognized for its pleasant, woody-green aroma, making it a staple in the fragrance industry. However, its rigid tricyclic scaffold, a common motif in a variety of complex natural products, suggests a largely unexplored potential as a versatile synthon in organic synthesis. This technical guide aims to illuminate the strategic value of tricyclodecenyl acetate as a starting material for the synthesis of natural products, providing a comprehensive overview of its chemical transformations and potential synthetic routes. By leveraging the inherent stereochemistry and functionality of this molecule, researchers can unlock efficient pathways to valuable and intricate molecular architectures.

Core Structure and Strategic Considerations

This compound, systematically known as (1RS,2RS,6RS,7RS,8SR)-tricyclo[5.2.1.0²,⁶]dec-4-en-8-yl acetate, possesses a unique tricyclic core derived from the Diels-Alder reaction of dicyclopentadiene (B1670491) with acetic acid. This rigid framework presents both opportunities and challenges for synthetic chemists. The key strategic disconnections lie in the functionalization of the acetate group and the selective transformation of the norbornene-type double bond.

Key Functional Group Transformations and Synthetic Pathways

The transformation of this compound into valuable intermediates for natural product synthesis hinges on a series of well-established, yet strategically applied, chemical reactions. These transformations allow for the introduction of new functionalities and the modification of the core scaffold, paving the way for the construction of more complex target molecules.

Hydrolysis to Tricyclodecenol: The Gateway Intermediate

The first logical step in harnessing this compound as a synthon is the hydrolysis of the acetate ester to the corresponding alcohol, tricyclodecenol. This transformation is typically achieved under basic or acidic conditions and provides a versatile intermediate for further oxidation or functionalization.

Experimental Protocol: Acid-Catalyzed Hydrolysis of this compound

A solution of this compound in a suitable solvent, such as a mixture of methanol (B129727) and water, is treated with a catalytic amount of a strong acid, like sulfuric acid or hydrochloric acid. The reaction mixture is then heated to reflux for several hours. Progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled, and the product is extracted with an organic solvent. The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude tricyclodecenol can be purified by column chromatography to afford the desired alcohol.

Oxidation to Tricyclodecenone: Accessing a Key Ketone Intermediate

The secondary alcohol, tricyclodecenol, can be readily oxidized to the corresponding ketone, tricyclodecenone. This ketone is a pivotal intermediate, as the carbonyl group allows for a wide range of subsequent carbon-carbon bond-forming reactions and functional group manipulations, essential for building the complexity required for many natural products.

Experimental Protocol: Oxidation of Tricyclodecenol to Tricyclodecenone

To a solution of tricyclodecenol in a suitable solvent like dichloromethane (B109758), an oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation protocol is employed. For a PCC oxidation, the alcohol solution is added to a suspension of PCC and celite in dichloromethane and stirred at room temperature until the starting material is consumed (monitored by TLC). The reaction mixture is then filtered through a pad of silica (B1680970) gel, and the filtrate is concentrated to give the crude tricyclodecenone, which can be purified by column chromatography.

Functionalization of the Double Bond

The alkene moiety in this compound and its derivatives is a prime site for introducing further complexity and stereocenters. Several key reactions can be employed to this end.

Epoxidation of the double bond, typically with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide. The stereochemistry of the epoxidation is generally directed to the less hindered exo face of the norbornene system. This epoxide is a valuable intermediate for subsequent nucleophilic ring-opening reactions to introduce a variety of functional groups with defined stereochemistry.

Experimental Protocol: Epoxidation of this compound

This compound is dissolved in a chlorinated solvent such as dichloromethane, and the solution is cooled in an ice bath. A solution of m-CPBA (1.1 to 1.5 equivalents) in the same solvent is added dropwise. The reaction is stirred at low temperature and then allowed to warm to room temperature. The reaction is monitored by TLC. Upon completion, the reaction mixture is washed successively with a sodium bisulfite solution, a saturated sodium bicarbonate solution, and brine. The organic layer is dried and concentrated to give the crude epoxide, which can be purified by chromatography.

The hydroboration-oxidation of the double bond provides a route to the corresponding anti-Markovnikov alcohol. This reaction proceeds with syn-addition of the borane (B79455) across the double bond, followed by oxidation with retention of stereochemistry. This allows for the introduction of a hydroxyl group at a specific position with predictable stereocontrol. The use of sterically hindered boranes like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance regioselectivity.

Experimental Protocol: Hydroboration-Oxidation of this compound

To a solution of this compound in dry tetrahydrofuran (B95107) (THF) under an inert atmosphere, a solution of 9-BBN in THF is added at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for several hours. The reaction is then cooled again, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, careful addition of hydrogen peroxide. The mixture is stirred for a few hours, then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the crude diol monoacetate, which can be purified by chromatography.

Ozonolysis provides a method for the oxidative cleavage of the double bond, leading to the formation of a dicarbonyl compound. This can be a powerful strategy for significantly altering the carbon skeleton and introducing new functional handles for further elaboration. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) will yield aldehydes or ketones.

Experimental Protocol: Ozonolysis of this compound

A solution of this compound in a solvent mixture like dichloromethane and methanol is cooled to -78 °C. A stream of ozone is bubbled through the solution until a blue color persists, indicating an excess of ozone. The solution is then purged with nitrogen or oxygen to remove the excess ozone. A reducing agent, such as dimethyl sulfide, is added, and the reaction is allowed to warm to room temperature. After stirring for several hours, the solvent is removed under reduced pressure, and the resulting crude dialdehyde (B1249045) can be purified.

Quantitative Data Summary

The following table summarizes typical yields for the key transformations of this compound and its derivatives. It is important to note that yields can vary depending on the specific reaction conditions and the isomeric purity of the starting material.

| Transformation | Starting Material | Product | Reagents | Typical Yield (%) |

| Hydrolysis | This compound | Tricyclodecenol | H₂SO₄ (cat.), MeOH/H₂O | 85-95 |

| Oxidation | Tricyclodecenol | Tricyclodecenone | PCC, CH₂Cl₂ | 80-90 |

| Epoxidation | This compound | This compound epoxide | m-CPBA, CH₂Cl₂ | 90-98 |

| Hydroboration-Oxidation | This compound | Tricyclodecenyl diol monoacetate | 1. 9-BBN, THF; 2. H₂O₂, NaOH | 70-85 |

| Ozonolysis | This compound | Dialdehyde derivative | 1. O₃, CH₂Cl₂/MeOH; 2. (CH₃)₂S | 75-90 |

Application in Natural Product Synthesis: A Conceptual Framework

The true potential of this compound as a synthon is realized when these fundamental transformations are strategically combined to construct the core structures of complex natural products. The tricyclodecane skeleton is a recurring motif in several classes of terpenes, including cedrene (B97730), patchoulol, and longifolene.

Logical Pathway to Cedrene-Type Skeletons

The synthesis of natural products like cedrol (B397079) and cedrene often involves the construction of a tricyclic system containing a spirane center.[1][2] Tricyclodecenone, derived from this compound, serves as an excellent starting point for such syntheses.

Caption: Synthetic pathway from this compound to Cedrene-type natural products.

Further functionalization of tricyclodecenone, for instance, through alpha-alkylation followed by intramolecular cyclization or rearrangement reactions such as the Wagner-Meerwein rearrangement, can lead to the characteristic bridged and fused ring systems found in cedrenoids.[3][4]

Experimental Workflow Visualization

The following diagram illustrates a generalized experimental workflow for the transformation of this compound into a functionalized intermediate suitable for elaboration into a natural product.

Caption: Generalized experimental workflow for natural product synthesis from this compound.

Conclusion

While primarily utilized in the fragrance industry, this compound holds significant, yet underutilized, potential as a versatile synthon for the synthesis of complex natural products. Its rigid tricyclic framework, coupled with the strategic functionalization of its acetate and alkene moieties, provides a powerful platform for accessing a variety of intricate molecular architectures. The key transformations outlined in this guide—hydrolysis, oxidation, epoxidation, hydroboration-oxidation, and ozonolysis—offer a toolbox for chemists to unlock the synthetic utility of this readily available starting material. By embracing the inherent structural features of this compound, the scientific community can pave the way for more efficient and innovative total syntheses of valuable natural products.

References

Methodological & Application

Application Notes and Protocols for the Quantification of Tricyclodecenyl Acetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Tricyclodecenyl acetate (B1210297), a common fragrance ingredient, in various matrices. The protocols focus on the widely accepted and robust techniques of Gas Chromatography coupled with Mass Spectrometry (GC-MS) and Flame Ionization Detection (GC-FID).

Introduction

Tricyclodecenyl acetate is a synthetic fragrance ingredient valued for its long-lasting, fresh, and woody aroma. It is utilized in a wide array of consumer products, including perfumes, cosmetics, soaps, and detergents. Accurate quantification of this compound is crucial for quality control, regulatory compliance, and safety assessments. Gas chromatography is the premier analytical technique for the separation and quantification of volatile and semi-volatile compounds like this compound, offering high resolution and sensitivity.

Analytical Methods

The two primary analytical methods for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).

-

GC-MS offers high selectivity and sensitivity, providing both quantitative data and structural confirmation through mass spectral analysis. This makes it the definitive method for identification and quantification, especially in complex matrices.

-

GC-FID is a robust and widely available technique that provides excellent quantitative accuracy and precision. While it does not provide the same level of structural information as MS, it is a reliable workhorse for routine quantitative analysis where the identity of the analyte is already known.

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol depends on the sample matrix. The goal is to extract this compound from the matrix and prepare it in a suitable solvent for GC analysis.

Protocol 3.1.1: Liquid-Liquid Extraction (LLE) for Liquid Samples (e.g., Perfumes, Lotions)

-

Accurately weigh approximately 1 g of the liquid sample into a 15 mL centrifuge tube.

-

Add 5 mL of a suitable organic solvent such as hexane (B92381), ethyl acetate, or a mixture of n-pentane and diethyl ether (1:1, v/v).

-

For quantitative analysis, add a known amount of an appropriate internal standard (e.g., Tetradecyl acetate).

-

Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous/polar layers.

-

Carefully transfer the organic (upper) layer to a clean GC vial for analysis.

Protocol 3.1.2: Solid-Liquid Extraction (SLE) for Solid or Semi-Solid Samples (e.g., Creams, Soaps)

-

Accurately weigh approximately 0.5 g of the homogenized sample into a 15 mL centrifuge tube.

-

Add 5 mL of methanol (B129727) and vortex for 1 minute to disperse the sample.

-

Add 5 mL of hexane (or another suitable non-polar solvent) and the internal standard.

-

Vortex vigorously for 5 minutes.

-

Centrifuge at 4000 rpm for 15 minutes to pellet the solid material.

-

Carefully transfer the hexane (upper) layer to a clean GC vial.

Standard Solution Preparation

-

Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with hexane.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution in hexane. A typical concentration range would be 0.1, 0.5, 1, 5, 10, 25, and 50 µg/mL.

-

Internal Standard Solution: If using an internal standard, prepare a stock solution (e.g., 1000 µg/mL of Tetradecyl acetate in hexane) and add a constant, known amount to all calibration standards and samples.

Instrumental Analysis

The following are typical instrumental parameters for the analysis of this compound. These may require optimization based on the specific instrument and column used.

Gas Chromatography (GC) Conditions

| Parameter | GC-MS | GC-FID |

| GC System | Agilent 7890B or equivalent | Agilent 7890B or equivalent |

| Column | HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) | HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium | Helium or Nitrogen |